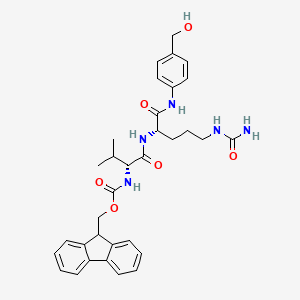

Fmoc-D-Val-Cit-PAB

Übersicht

Beschreibung

Fmoc-D-Val-Cit-PAB is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Wirkmechanismus

Target of Action

The primary target of the compound 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, also known as Fmoc-D-Val-Cit-PAB, is the enzyme Cathepsin B . Cathepsin B is a protease enzyme that is predominantly located in the lysosome of cells .

Mode of Action

This compound interacts with its target, Cathepsin B, through a process known as proteolytic cleavage . The Val-Cit sequence in the compound is specifically designed to be a substrate for Cathepsin B . Upon internalization into the cell and transport to the lysosome, the Val-Cit sequence is cleaved by Cathepsin B, which triggers the release of the attached payload inside the target cell .

Biochemical Pathways

The cleavage of this compound by Cathepsin B is a critical step in the mechanism of action of this compound . This process is part of the larger biochemical pathway of protein degradation that occurs within the lysosome. The cleavage of the compound results in the release of the attached payload, which can then exert its effects within the cell .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its design as a cleavable linker . The compound is stable in the circulation, which enhances its bioavailability . Once internalized into the cell, the compound is transported to the lysosome where it is cleaved by Cathepsin B . This process ensures that the payload is released only within the target cell, thereby enhancing the specificity and efficacy of the compound .

Result of Action

The cleavage of this compound by Cathepsin B results in the release of the attached payload within the target cell . The specific effects at the molecular and cellular level depend on the nature of the payload. For instance, if the payload is a cytotoxic drug, its release within the cell can lead to cell death .

Action Environment

The action of this compound is influenced by the environment within the cell . The compound is stable in the extracellular environment and in the circulation, but it is cleaved within the lysosome . This specificity is due to the presence of Cathepsin B in the lysosome . Therefore, the intracellular environment, particularly the presence and activity of lysosomal enzymes, plays a crucial role in the action, efficacy, and stability of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Val-Cit-PAB typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary, but it generally includes the following steps:

Protection of Functional Groups: Protecting groups are used to prevent certain functional groups from reacting during specific steps of the synthesis.

Coupling Reactions: Key intermediates are coupled using reagents such as carbodiimides or other coupling agents.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-Val-Cit-PAB undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Fmoc-D-Val-Cit-PAB plays a crucial role in the development of ADCs. These conjugates combine monoclonal antibodies with cytotoxic drugs through covalent linkers, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues. The cleavable nature of this linker enables the release of the drug upon reaching the target site, particularly within lysosomes where cathepsin B, a specific protease, cleaves the linker to release the active drug .

Targeted Drug Delivery Systems

Beyond ADCs, this compound is utilized in various targeted drug delivery systems. By linking therapeutic agents to specific targeting moieties, this compound enhances the delivery of drugs to desired tissues or cell types. This specificity improves therapeutic indices and reduces off-target effects, making it valuable in both research and clinical applications .

Biochemical Research

In biochemical studies, this compound is employed to investigate drug release mechanisms within cells. Researchers utilize its cleavable properties to study intracellular pathways and the dynamics of drug release, providing insights into how drugs can be effectively delivered at specific sites within the body .

Case Study 1: Enhanced Cytotoxicity in Cancer Cells

A study demonstrated that ADCs incorporating this compound exhibited significantly enhanced cytotoxicity against HER2-positive cancer cells compared to non-cleavable ADCs. The selective release mechanism allowed for more effective targeting of malignant cells while sparing healthy ones, showcasing the potential of this compound in improving cancer therapy outcomes .

Case Study 2: Stability and Efficacy

Research highlighted that ADCs using this compound maintained superior plasma stability compared to traditional dipeptidic linkers. This stability is crucial for ensuring that the conjugated drug remains intact during circulation until it reaches the target site, thereby maximizing therapeutic efficacy while minimizing systemic toxicity .

Biochemical Properties

The biochemical properties of this compound contribute significantly to its effectiveness as a linker:

- Cleavage Mechanism : The compound is designed to be cleaved by cathepsin B, facilitating controlled drug release within target cells.

- Stability : Exhibits strong plasma stability comparable to non-cleavable linkers.

- Solubility : The PAB moiety enhances solubility, which is critical for maintaining bioavailability during drug delivery.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-D-Val-Cit-PAB: This compound is unique due to its specific functional groups and structure, which differentiate it from other similar compounds.

Other Fluorenylmethyl Derivatives: Compounds with similar fluorenylmethyl groups but different substituents or functional groups.

Carbamate Derivatives: Compounds containing carbamate functional groups but with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Fmoc-D-Val-Cit-PAB (9-Fluorenylmethyloxycarbonyl-D-valyl-citrullyl-4-aminobenzyl) is a specialized compound primarily utilized in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Properties

This compound features a complex structure comprising:

- Fmoc Group : A protective group that allows selective reactions during synthesis.

- D-Valine : An amino acid that enhances the stability and specificity of the linker.

- Citrulline Residue : Specifically cleaved by cathepsin B, facilitating targeted drug release.

- Para-Aminobenzyl Moiety : A component that aids in the conjugation process.

The molecular formula is C₃₁H₃₉N₅O₄, with a molecular weight of approximately 601.69 g/mol. This structure allows for effective interactions with biological targets and enhances the therapeutic efficacy of linked drugs.

The primary mechanism of action for this compound involves its cleavage by cathepsin B, an enzyme prevalent in tumor cells. This proteolytic cleavage occurs within the lysosomes after the ADC is internalized, leading to the selective release of cytotoxic agents directly at the site of action. The specificity for cathepsin B minimizes off-target effects and systemic toxicity, enhancing the therapeutic index of the drug.

Applications in Antibody-Drug Conjugates

This compound serves as a cleavable linker in ADCs designed to target cancer cells. The following table summarizes its applications and outcomes:

Case Studies

- In Vitro Cytotoxicity Assays

-

Stability Studies

- Comparative analyses reveal that ADCs with this compound linkers exhibit superior plasma stability compared to non-cleavable linkers. This stability contributes to prolonged circulation times and enhanced therapeutic efficacy.

- Targeted Drug Delivery

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-URLMMPGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.